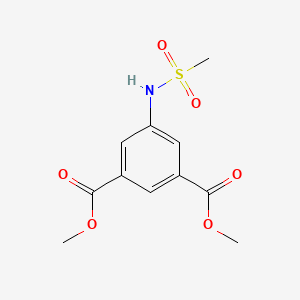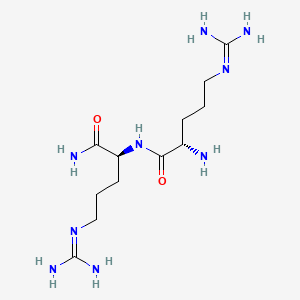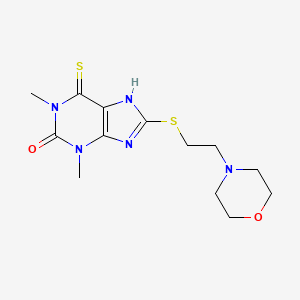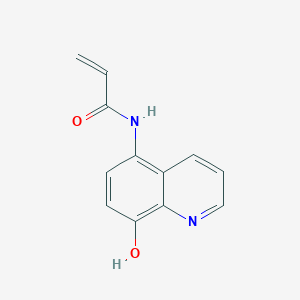
alpha.,beta-Dibromostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha.,beta-Dibromostyrene can be synthesized through the dibromination of styrene. One common method involves the use of N-Bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. This reaction is highly regio- and stereoselective, producing the desired dibrominated product under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the dehydrobromination of 2-bromoethyl dibromobenzene in the presence of a phase transfer catalyst. This process is carried out in an aqueous alcoholic alkaline medium at temperatures ranging from 0°C to 150°C .
Chemical Reactions Analysis
Types of Reactions
Alpha.,beta-Dibromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Polymerization: It can participate in polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted styrenes, while oxidation can produce corresponding brominated carboxylic acids.
Scientific Research Applications
Alpha.,beta-Dibromostyrene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardant materials and as a co-monomer in polymer synthesis
Mechanism of Action
The mechanism by which alpha.,beta-Dibromostyrene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Alpha.,beta-Dibromostyrene can be compared with other dibrominated styrenes and related compounds:
Alpha.,beta-Dichlorostyrene: Similar in structure but with chlorine atoms instead of bromine.
Alpha.,beta-Diiodostyrene: Contains iodine atoms, making it more reactive than its brominated counterpart.
Alpha.,beta-Difluorostyrene: Fluorine atoms provide different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity and the applications it enables in various fields of research and industry .
Properties
CAS No. |
6607-46-1 |
|---|---|
Molecular Formula |
C8H6Br2 |
Molecular Weight |
261.94 g/mol |
IUPAC Name |
[(E)-1,2-dibromoethenyl]benzene |
InChI |
InChI=1S/C8H6Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
PBTWQCPURDEMRQ-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C(=CBr)Br |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\Br)/Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=CBr)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















